Ammoninum-d4 Deuteroxide

概要

説明

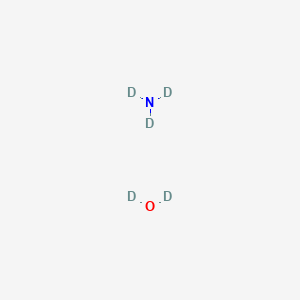

Ammonium-d4 deuteroxide (CAS 12168-30-8) is a deuterated analog of ammonium hydroxide, where four hydrogen atoms in the ammonium ion (NH₄⁺) and one in the hydroxide ion (OH⁻) are replaced by deuterium (D), resulting in the molecular formula D₅NO . It is typically supplied as a 23–27 wt% solution in deuterium oxide (D₂O) and is widely used in nuclear magnetic resonance (NMR) spectroscopy as a stabilizing agent or buffer for deuterated solvents . Key properties include:

準備方法

Synthetic Routes and Reaction Conditions

Ammonium-d4 deuteroxide can be synthesized through the reaction of deuterium oxide (D2O) with ammonium chloride (NH4Cl). The reaction involves the exchange of hydrogen atoms in ammonium chloride with deuterium atoms from deuterium oxide, resulting in the formation of ammonium-d4 deuteroxide. The reaction is typically carried out at room temperature and requires careful handling to avoid contamination with regular water.

Industrial Production Methods

In an industrial setting, the production of ammonium-d4 deuteroxide involves the use of high-purity deuterium oxide and ammonium chloride. The reaction is conducted in a controlled environment to ensure the purity and isotopic enrichment of the final product. The resulting solution is then concentrated to the desired level, typically around 25-26% in deuterium oxide.

化学反応の分析

Acid-Base Reactions

ND₄OD undergoes classic acid-base reactions similar to NH₄OH but with deuterium-specific kinetics. For example:This reaction demonstrates ND₄OD’s ability to neutralize acids, forming deuterated ammonium salts .

Key Data:

| Reaction Type | Reagents | Products | Conditions |

|---|---|---|---|

| Neutralization | DCl | ND₄Cl, D₂O | Room temperature, aqueous |

Hydrogen-Deuterium (H/D) Exchange Reactions

ND₄OD facilitates H/D exchange at acidic carbon centers due to its deuteroxide (OD⁻) ions. For instance, in α-carbon deuteration of alcohols:This reaction leverages ND₄OD’s OD⁻ to abstract protons, forming enolate intermediates that incorporate deuterium .

Research Findings:

- Accelerated Exchange: Quaternary ammonium groups enhance H/D exchange rates at α-carbons by stabilizing transition states .

- Regioselectivity: Deuteration favors benzylic and allylic positions under mild conditions (25–90°C) .

Reaction with Carbon Disulfide

ND₄OD reacts with CS₂ to form deuterated thiocyanate derivatives:This pathway is used to prepare [¹¹C]thiocyanate for PET imaging .

Optimized Conditions:

| Parameter | Value |

|---|---|

| Temperature | 90°C |

| Solvent | MeCN |

| Yield | >99% |

Stability and Decomposition

ND₄OD decomposes at elevated temperatures (>200°C) to release deuterated ammonia (ND₃) and D₂O:This reaction is reversible under standard conditions .

科学的研究の応用

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) Studies

- Ammonium-d4 deuteroxide is extensively used in NMR spectroscopy as a solvent and as a reagent for studying molecular structures. Its isotopic purity (99% deuterium) allows for clearer spectral data, reducing background noise from hydrogen signals.

- Key Benefits :

- Enhances resolution in spectra due to the absence of overlapping proton signals.

- Facilitates the study of dynamic processes in solution.

Case Study : A study utilized ammonium-d4 deuteroxide to investigate the conformational changes in proteins, demonstrating its effectiveness in elucidating protein dynamics and interactions .

Chemical Ionization Mass Spectrometry

Ionization Reagent

- Ammonium-d4 deuteroxide serves as a reagent in chemical ionization mass spectrometry (CI-MS), particularly for enhancing the detection of organic compounds. It forms stable adducts with various analytes, improving sensitivity and specificity.

- Applications :

- Used to analyze volatile organic compounds (VOCs) and semi-volatile organic compounds (SVOCs) in environmental studies.

- Facilitates the identification of complex mixtures by providing distinct mass signatures.

Case Study : In atmospheric chemistry research, NH4OD was employed to improve the detection limits for various anthropogenic compounds, showcasing its role in advancing environmental monitoring techniques .

Stable Isotope Tracing

Biological Studies

- As a stable isotope-labeled compound, ammonium-d4 deuteroxide is utilized in metabolic studies to trace nitrogen pathways in biological systems. This application is crucial for understanding nutrient cycling and metabolic fluxes.

- Key Insights :

- Helps in determining the fate of nitrogen within biological organisms, including plants and microorganisms.

- Provides insights into nitrogen assimilation processes under varying environmental conditions.

Case Study : Research demonstrated that using ammonium-d4 deuteroxide allowed scientists to track nitrogen assimilation in plants, revealing how different nitrogen sources affect growth and metabolism .

Pharmaceutical Research

Drug Development

- In pharmaceutical research, ammonium-d4 deuteroxide is used as a solvent and reagent for synthesizing deuterated drug candidates. The incorporation of deuterium can enhance metabolic stability and pharmacokinetic properties.

- Benefits :

- Deuterated compounds often exhibit improved solubility and bioavailability.

- Can lead to reduced side effects due to slower metabolism.

Data Table: Comparison of Deuterated vs Non-Deuterated Compounds

| Property | Non-Deuterated Compound | Deuterated Compound |

|---|---|---|

| Metabolic Rate | Fast | Slower |

| Solubility | Variable | Generally Higher |

| Stability | Less Stable | More Stable |

| Side Effects | Higher | Lower |

Environmental Monitoring

Water Quality Analysis

- Ammonium-d4 deuteroxide is applied in environmental studies to assess water quality by tracing ammonium sources and transformations within aquatic ecosystems.

- Importance :

- Helps identify pollution sources and assess the impact of ammonium on aquatic life.

作用機序

The mechanism of action of ammonium-d4 deuteroxide involves the replacement of hydrogen atoms with deuterium atoms in chemical reactions. This isotopic substitution can affect the reaction kinetics and the stability of the resulting compounds. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions being studied.

類似化合物との比較

Comparison with Similar Deuterated Ammonium Compounds

Structural and Isotopic Differences

Ammonium-d4 deuteroxide belongs to a family of deuterated ammonium salts. Below is a comparison with structurally related compounds:

Key Observations :

- Ammonium-d4 deuteroxide is unique as a hydroxide , whereas others are halides or carboxylates.

- It has the highest isotopic purity (99% D) compared to ammonium-d4 bromide or chloride (98% D) .

Physical and Chemical Properties

Solubility and Stability

- Ammonium-d4 deuteroxide : Soluble in D₂O and DMSO; moisture-sensitive, requiring storage at room temperature in sealed containers .

- Ammonium-d4 bromide/chloride: Highly soluble in water; non-hygroscopic and stable under ambient conditions .

Reactivity

- Ammonium-d4 deuteroxide acts as a strong base in deuterated solvents, analogous to NH₄OH in protonated systems. This contrasts with ammonium-d4 halides, which are neutral salts .

- In synthetic applications, ammonium-d4 deuteroxide is used to prepare deuterated metal hydrides (e.g., aluminum lithium deuteride) under mild conditions, avoiding hazardous intermediates .

NMR Spectroscopy

Ammonium-d4 deuteroxide is critical for adjusting pH in deuterated solvents (e.g., D₂O) without introducing protonated impurities, ensuring high-resolution NMR spectra . In contrast, ammonium-d4 chloride is used to study ion-pairing effects in deuterated electrolytes .

Isotopic Labeling

While ammonium-d4 deuteroxide facilitates deuterium exchange in organic synthesis, ammonium acetate-d7 is preferred for mass spectrometry due to its non-reactive carboxylate group .

生物活性

Ammonium-d4 deuteroxide (ND4OD) is a deuterated form of ammonium hydroxide, where deuterium replaces hydrogen in the ammonium ion. This compound has garnered interest in various scientific fields, particularly in structural biology and isotopic labeling for metabolic studies. This article explores its biological activity, applications, and relevant research findings.

- Molecular Formula : ND4OD

- Molecular Weight : 40.08 g/mol

- Purity : 99% D

- Concentration : Typically available as a 25% solution in D₂O (deuterated water) .

Applications

Ammonium-d4 deuteroxide is primarily used in:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : As a solvent and reagent for studying biomolecules.

- Metabolic Studies : It aids in tracing metabolic pathways due to its isotopic labeling capabilities .

- Ammonium Ion Functionality : The ammonium ion (NH₄⁺) plays a crucial role in nitrogen metabolism. It is involved in the synthesis of amino acids and nucleotides, essential for cellular functions.

- pH Regulation : Ammonium-d4 deuteroxide acts as a weak base, which can influence the pH of biological systems, potentially affecting enzyme activity and metabolic processes .

Toxicity and Safety

Research indicates that exposure to ammonium compounds can lead to toxicity, particularly at high concentrations. The primary concerns include:

- Corrosive Effects : Prolonged exposure can cause damage to eyes and skin, as well as respiratory tract irritation .

- Cataracts and Glaucoma : Some studies suggest that chronic exposure may lead to ocular health issues .

Case Studies

- Plant Growth Studies : Research has shown that ammonium availability can significantly impact plant growth. For instance, studies on Arabidopsis thaliana indicated that high levels of ammonium could suppress root gravitropism and alter root architecture due to changes in auxin distribution .

- Metabolic Tracing : In metabolic studies using NMR, ammonium-d4 deuteroxide has been employed to trace nitrogen incorporation into amino acids, demonstrating its utility in understanding metabolic fluxes in living organisms .

Data Tables

| Study | Organism | Key Findings |

|---|---|---|

| Study 1 | Arabidopsis thaliana | High NH₄⁺ levels inhibit root gravitropism; altered auxin distribution observed. |

| Study 2 | Various plants | Ammonium enhances growth under certain conditions but can be toxic at elevated levels. |

| Study 3 | Mammalian cells | ND4OD used for tracing nitrogen metabolism; confirmed incorporation into amino acids via NMR spectroscopy. |

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing Ammonium-d4 Deuteroxide, and how are isotopic purity and yield optimized?

Ammonium-d4 Deuteroxide ([ND₄]OD) is typically synthesized via deuterium exchange reactions. A common method involves reacting ammonium salts (e.g., NH₄Cl) with sodium deuteroxide (NaOD) in deuterated solvents like D₂O. For example, deuterated Wittig reagents are prepared by stirring methyl triphenylphosphonium bromide in D₂O with excess NaOD, optimizing reaction time (e.g., 4 hours) and molar equivalents to maximize deuterium incorporation (~95%) while minimizing side reactions . Isotopic purity (>98 atom% D) is confirmed via mass spectrometry or NMR, with rigorous solvent drying and inert atmosphere protocols to prevent proton contamination .

Q. How is Ammonium-d4 Deuteroxide characterized in terms of isotopic labeling efficiency and chemical stability?

Deuterium incorporation is quantified using mass spectrometry (e.g., GC-MS or LC-MS) or ²H NMR. For instance, ²H NMR analysis of deuterated sesquiterpenes confirmed ~95% deuterium labeling when using NaOD-based synthesis routes . Stability studies focus on preventing proton exchange with ambient moisture; solutions are stored in sealed, inert containers under argon, with periodic NMR validation of isotopic integrity .

Q. What are the critical safety and handling protocols for Ammonium-d4 Deuteroxide in laboratory settings?

Ammonium-d4 Deuteroxide is hygroscopic and corrosive, requiring handling in a fume hood with PPE (gloves, goggles). It reacts exothermically with water, necessitating dry solvents and equipment. Storage recommendations include airtight containers at 2–8°C, with desiccants to minimize D/H exchange. Safety data sheets highlight risks of skin burns (R34) and eye irritation (R36), mandating emergency washes and spill containment protocols .

Advanced Research Questions

Q. How does the deuterium isotope effect (DIE) influence reaction kinetics and mechanisms in Ammonium-d4 Deuteroxide-mediated reactions?

The DIE arises from reduced zero-point energy in N–D vs. N–H bonds, altering activation energies. In Brønsted acid-base reactions, deuteroxide ions (OD⁻) exhibit lower reactivity than OH⁻ due to differences in solvation and hydrogen-bonding dynamics. For example, OD⁻ shows a 230–500x lower reaction rate in deprotonation reactions compared to predictions from Brønsted plots, attributed to incomplete desolvation during proton transfer . Mechanistic studies using stopped-flow spectroscopy or isotopic tracing can resolve these effects .

Q. How can researchers resolve discrepancies in kinetic data when using Ammonium-d4 Deuteroxide as a base in organocatalytic systems?

Deviations in kinetic profiles (e.g., non-linear Brønsted plots) often stem from solvent isotope effects or incomplete deuteration. For example, in CO₂ fixation reactions, deuterated bases like [ND₄]OD may exhibit reduced activity due to slower proton transfer steps. Researchers should:

- Validate isotopic purity via ¹H/²H NMR.

- Compare reaction rates in H₂O vs. D₂O to isolate solvent effects.

- Use computational models (e.g., DFT) to simulate isotope-dependent transition states .

Q. What strategies optimize deuteration levels in target molecules when using Ammonium-d4 Deuteroxide as a deuterium source?

Key parameters include:

- Reaction time : Prolonged exposure (e.g., 4–6 hours) enhances D incorporation but risks ylide degradation in Wittig reactions .

- Temperature : Higher temperatures (e.g., 150°C) accelerate exchange but may promote side reactions .

- Solvent choice : Anhydrous DMSO or DMF minimizes proton back-exchange .

Post-synthesis, purification via column chromatography or recrystallization removes non-deuterated byproducts.

Q. How does Ammonium-d4 Deuteroxide compare to other deuterated bases (e.g., NaOD, KOD) in NMR-based metabolic profiling?

In NMR metabolomics, [ND₄]OD is preferred for pH adjustment in deuterated buffers (e.g., PBS/D₂O) due to its low residual proton signal. Unlike KOD, it avoids potassium interference in ³⁹K NMR spectra. For example, 3-(trimethylsilyl)propionic-d₄ acid (TSP) is used as an internal standard in D₂O-based NMR samples prepared with [ND₄]OD, ensuring minimal background noise .

Q. Methodological Considerations

Q. What experimental controls are essential when using Ammonium-d4 Deuteroxide in isotopic labeling studies?

- Proton-control experiments : Parallel reactions with NH₄OH to assess D/H exchange rates.

- Blank samples : Deuterium-free analogs to confirm labeling specificity.

- Stability checks : Periodic NMR or MS validation of deuterated products during storage .

Q. How can researchers mitigate solvent isotope effects in mechanistic studies involving Ammonium-d4 Deuteroxide?

特性

InChI |

InChI=1S/H3N.H2O/h1H3;1H2/i/hD5 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUUQVKOLVNVRT-NSPFYZSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]N([2H])[2H].[2H]O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

40.077 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12168-30-8 | |

| Record name | [2H4]ammonium [2H]hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。